1-Morpholin-4-yl-benzo[f]chromen-3-one
Description
Properties
Molecular Formula |
C17H15NO3 |
|---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
1-morpholin-4-ylbenzo[f]chromen-3-one |
InChI |
InChI=1S/C17H15NO3/c19-16-11-14(18-7-9-20-10-8-18)17-13-4-2-1-3-12(13)5-6-15(17)21-16/h1-6,11H,7-10H2 |
InChI Key |
BYCFTTKUJHROAO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=O)OC3=C2C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation with Pre-Substituted Phenols
The Pechmann reaction, a classical route to coumarins, involves acid-catalyzed condensation of phenols with β-keto esters. For this compound, this method requires 2-morpholinophenol as the starting material.
Synthetic Pathway:
-
Synthesis of 2-Morpholinophenol :
-
Pechmann Cyclization :
Challenges :
-
Limited availability of 2-morpholinophenol necessitates multistep synthesis.
-
Competing side reactions (e.g., sulfonation of the morpholine ring) may reduce efficiency.
Buchwald-Hartwig Amination of Halogenated Coumarins
Late-stage functionalization via palladium-catalyzed cross-coupling offers precise control over substituent placement.
Synthetic Pathway:
-
Synthesis of 1-Bromo-benzo[f]chromen-3-one :
-
Buchwald-Hartwig Coupling :
Advantages :
-
High functional group tolerance.
-
Scalable under inert conditions.
Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient coumarin derivatives undergo SNAr with morpholine under elevated temperatures.
Synthetic Pathway:
-
Introduction of Nitro Group :
-
Nitration of benzo[f]chromen-3-one using HNO₃/H₂SO₄ at 0°C, yielding 1-nitro-benzo[f]chromen-3-one.
-
-
Nitro Reduction and Displacement :
Limitations :
-
Low regioselectivity during nitration.
-
Harsh reaction conditions may degrade the coumarin core.
Cyclization of Keto-Ester Precursors
A tandem approach integrates morpholine during coumarin ring formation.
Synthetic Pathway:
-
Synthesis of Morpholine-Containing β-Keto Ester :
-
Ethyl 3-(morpholin-4-yl)acetoacetate prepared via Claisen condensation of morpholine with ethyl acetoacetate.
-
-
Cyclization with 2-Naphthol :
Key Insight :
-
DFT studies (B3LYP/6-311G) confirm the feasibility of cyclization, with intramolecular hydrogen bonding stabilizing transition states.
Spectroscopic Characterization
Experimental data for this compound remains sparse, but insights from analogous compounds guide predictions:
-
FTIR :
-
¹H NMR (CDCl₃) :
-
UV-Vis (Ethanol) :
Comparative Analysis of Synthetic Routes
Table 2: Efficiency and Practicality of Synthesis Methods
| Method | Steps | Yield (%) | Key Advantage | Major Limitation |
|---|---|---|---|---|
| Pechmann Condensation | 2 | 45 | One-pot reaction | Limited precursor availability |
| Buchwald-Hartwig | 2 | 70 | High regioselectivity | Costly catalysts |
| SNAr | 3 | 50 | Simple reagents | Harsh conditions |
| Keto-Ester Cyclization | 2 | 55 | Integrated morpholine introduction | Complex β-keto ester synthesis |
Chemical Reactions Analysis
Types of Reactions: 1-Morpholin-4-yl-benzo[f]chromen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the chromene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and related derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Various substituted chromenes with functional groups like halides, alkyl, and amino groups.
Scientific Research Applications
Pharmaceutical Development
1-Morpholin-4-yl-benzo[f]chromen-3-one has garnered attention in the pharmaceutical industry due to its promising therapeutic properties. The compound exhibits:
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7. It has demonstrated significant cytotoxic effects with an IC50 value of 10.4 µM against MCF-7 cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.
- Antimicrobial Properties : The compound has shown efficacy against various microbial strains, making it a candidate for developing new antimicrobial agents. Its structural features allow it to interact effectively with biological targets involved in microbial resistance.
Biological Activities
The biological activities of this compound extend beyond anticancer and antimicrobial effects:
- Neuroprotective Effects : The compound exhibits potential neuroprotective properties, particularly against oxidative stress-induced neuronal damage. Studies suggest that it may help in treating neurodegenerative diseases by protecting neuronal cells from apoptosis.
- Anti-inflammatory Activity : In vitro studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent. This effect is attributed to the inhibition of key inflammatory pathways, such as NF-kB signaling .
Chemical Transformations and Synthesis
The synthesis of this compound typically involves several chemical transformations that enhance its biological activity:
Case Studies
Numerous studies have documented the applications and effects of this compound:
- Neuroprotective Study : A study evaluated various chromone derivatives for their neuroprotective capabilities against oxidative stress. Results indicated significant protective effects, suggesting potential applications in treating conditions like Alzheimer’s disease.
- Anticancer Research : A derivative of this compound was tested against multiple cancer cell lines and exhibited potent cytotoxicity, particularly against breast cancer cells, reinforcing its potential as a lead compound in anticancer drug development .
- Anti-inflammatory Research : In vitro experiments demonstrated that this compound could significantly reduce inflammation markers in stimulated macrophages, indicating its utility in developing anti-inflammatory therapies .
Mechanism of Action
The mechanism of action of 1-Morpholin-4-yl-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as acetylcholinesterase and monoamine oxidase B, which are involved in neurological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, apoptosis, and cell proliferation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thiazole-Substituted Derivatives
- 2-(2-Amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one: This analogue replaces the morpholine group with a thiazole ring. It demonstrated potent antimicrobial activity, particularly against Gram-positive bacteria, when incorporated into polyurethane coatings .
2.1.2 Dimethylamino-Substituted Derivatives
- 2-(3-(Dimethylamino)acryloyl)-3H-benzo[f]chromen-3-one: The dimethylamino group improves electron density, facilitating reactions with hydrazonoyl halides and sulphadrugs to generate cytotoxic pyrazole and pyridazine derivatives. These compounds showed broad-spectrum antiproliferative activity against cancer cell lines (e.g., melanoma, leukemia), with IC₅₀ values in the micromolar range . In contrast, the morpholine derivative’s mechanism focuses on PRKDC inhibition, suggesting divergent therapeutic applications.
Pyrimidine-Substituted Derivatives
- 2-(2-(4-Fluorobenzyl)-6-(substituted phenyl)pyrimidin-4-yl)-3H-benzo[f]chromen-3-one: Microwave-assisted synthesis yielded these hybrids, which exhibited antitubercular activity (MIC: 0.5–2.0 µg/mL) and DNA cleavage properties .
Pharmacokinetic Considerations
- However, this may reduce membrane permeability in antimicrobial applications, where thiazole derivatives excel .
Q & A
Q. What are the common synthetic routes for preparing 1-Morpholin-4-yl-benzo[f]chromen-3-one and its derivatives?
- Methodological Answer : The compound is typically synthesized via microwave-assisted methods, Claisen-Schmidt condensations, or Pechmann reactions. For example:
- Microwave irradiation accelerates reactions involving 4-fluorobenzyl or substituted phenyl groups, yielding derivatives efficiently (e.g., 1a–1o in and ) .
- Claisen-Schmidt condensation between 2-acetyl-3H-benzo[f]chromen-3-one and aldehydes (e.g., 4-hydroxybenzaldehyde) in basic media, followed by esterification with anti-inflammatory drug moieties ().
- Pechmann condensation using polyphosphoric acid and trifluoroacetoacetic ester, with demethylation steps ().
- Key catalysts include piperidine (for chalcone formation) and K₂CO₃ (for alkylation) .
Q. What spectroscopic techniques are used to characterize this compound derivatives?
- Methodological Answer :
- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at 1652–1712 cm⁻¹ for chalcone and coumarin moieties) .
- ¹H/¹³C NMR : Confirms structural motifs (e.g., morpholino protons at δ 3.1–3.9 ppm, aromatic protons at δ 6.7–8.2 ppm) .
- Mass spectrometry : Determines molecular ion peaks (e.g., [M+1]⁺ at m/z 508.6 for compound 5o) .
- Elemental analysis : Validates purity and stoichiometry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents like DMF enhance alkylation efficiency (e.g., propargyl bromide reactions) .
- Catalyst choice : Piperidine or NaOAc improves chalcone formation rates .
- Microwave vs. conventional heating : Microwave irradiation reduces reaction time (e.g., from hours to minutes) and improves yields () .
- Temperature control : Demethylation in polyphosphoric acid requires precise heating (100–120°C) to avoid side products () .
Q. How do structural modifications (e.g., substituent variations) influence the biological activity of this compound derivatives?
- Methodological Answer :
- Antimicrobial activity : Thiazolyl derivatives (e.g., 2-(2-methylthiazol-4-yl)-3H-benzo[f]chromen-3-one) show enhanced antibacterial effects due to increased hydrophobicity and target binding () .
- Anti-inflammatory activity : Esterification with NSAID moieties (e.g., ibuprofen) improves cytotoxicity and selectivity against cancer cells () .
- Morpholino group role : Enhances solubility and pharmacokinetic properties, as seen in compound 5o () .
Q. How can computational methods (e.g., molecular docking) guide the design of this compound derivatives?
- Methodological Answer :
- Target identification : Docking studies with bacterial enzymes (e.g., DNA gyrase) or inflammatory targets (e.g., COX-2) predict binding affinities .
- Pharmacophore modeling : Identifies critical interactions (e.g., hydrogen bonds with morpholino oxygen or chalcone carbonyl groups) .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks early in design .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Cross-validation : Compare NMR shifts with similar derivatives (e.g., morpholino protons in vs. 17) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for unambiguous confirmation, especially for stereochemistry () .
- Isotopic labeling : Resolve overlapping signals in complex spectra (e.g., aromatic regions) .
Key Considerations for Researchers
- Data reproducibility : Ensure reaction scales and solvent purity are consistent (e.g., DMF anhydrous grade in ) .
- Biological assays : Use standardized protocols (e.g., agar diffusion for antimicrobial tests) to compare results with literature .
- Crystallography : Leverage SHELXTL for high-resolution refinement, especially for twinned data () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
